molecular formula C6H5N5O B15128231 4-Amino-7,8-dihydropteridin-7-one

4-Amino-7,8-dihydropteridin-7-one

Cat. No.: B15128231
M. Wt: 163.14 g/mol
InChI Key: BJJDKSMNEKQPCJ-UHFFFAOYSA-N
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Description

4-Amino-7,8-dihydropteridin-7-one is a dihydropteridinone-based compound of significant interest in medicinal chemistry and biochemical research. The dihydropteridinone scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of biologically relevant kinase targets . Researchers explore this core structure in the development of potent inhibitors for enzymes such as Polo-like kinase 1 (PLK1) and DNA-dependent protein kinase (DNA-PK), which are critical targets in oncology for their roles in cell cycle progression and DNA damage repair, respectively . The compound serves as a valuable building block for synthesizing novel derivatives to study structure-activity relationships (SAR) and optimize drug-like properties, including selectivity and metabolic stability . Beyond oncology, pteridine derivatives are fundamental in studying cellular biochemistry. They are precursors in the biosynthesis and salvage pathways of essential cofactors like tetrahydrobiopterin (BH4), which is a vital coenzyme for nitric oxide synthases and aromatic amino acid hydroxylases . Consequently, research into dihydropteridinones can provide insights into diseases related to neurotransmitter deficiencies and endothelial dysfunction. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

4-imino-4a,8-dihydropteridin-7-one

InChI

InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2,4H,(H2,7,9,10,11,12)

InChI Key

BJJDKSMNEKQPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N)N=CN=C2NC1=O

Origin of Product

United States

Structural and Tautomeric Considerations in Pteridine Research

Pteridine (B1203161) Ring System Conformation and Isomerism in 7,8-Dihydropteridinones

In the context of 7,8-dihydropteridinones, the pyrazine (B50134) ring is partially saturated, leading to a non-planar conformation. This introduces the possibility of different isomers based on the spatial arrangement of substituents. For instance, in the well-studied 5,6,7,8-tetrahydrobiopterin, the side chain at the C6 position can adopt either an axial or equatorial conformation. The axial form is stabilized by two intrinsic hydrogen bonds, whereas the equatorial form has only one. nih.gov This conformational flexibility is a key determinant of its biological activity.

Isomerism in 7,8-dihydropteridinones also arises from the potential for different arrangements of atoms in the heterocyclic rings. The specific positioning of the amino group at C4 and the oxo group at C7 in 4-Amino-7,8-dihydropteridin-7-one (B6261858) defines its fundamental structure and chemical properties.

Tautomeric Equilibrium and Stability in this compound Analogs

Tautomerism, the interconversion of structural isomers, is a prominent feature of pteridine chemistry. wikipedia.org In this compound and its analogs, the presence of amino and lactam groups gives rise to multiple potential tautomeric forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

The most common tautomerism observed in pterins is the keto-enol tautomerism involving the oxo group at position 4. nih.gov For the unsubstituted pterin (B48896), at least five tautomers are commonly cited, and for 6-methylpterin, theoretical calculations predict seven significant tautomers in solution. wikipedia.org In the case of this compound, the equilibrium generally favors the keto form, designated as 2-amino-4(3H)-pteridone. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the relative stabilities of pteridine tautomers. nih.govresearchgate.net These studies allow for the examination of various tautomeric forms and the prediction of the most stable structures in different environments.

For example, a hologram quantitative structure-activity relationship (HQSAR) analysis was performed on 7-chloro-4-aminoquinolines, considering both the amino and imino tautomeric forms. nih.gov The results indicated that both forms could be statistically significant, with the imino tautomer model showing strong predictive performance. nih.gov Such computational approaches provide insights into the electronic distribution and energetic landscapes of different tautomers, which can be correlated with their reactivity and biological activity.

Predicted Relative Stabilities of Pterin Tautomers
TautomerPredicted Stability (Gas Phase)Key Structural Feature
Keto Form (4-oxo)Most StableC=O group at C4
Enol Form (4-hydroxy)Less StableOH group at C4
Imino FormVariableC=NH group

Substituent Effects on Dihydropteridine Structure and Reactivity Profiles

The nature and position of substituents on the dihydropteridine ring system have a profound impact on its structure and chemical reactivity. nih.gov Electron-donating or electron-withdrawing groups can alter the electron density distribution within the heterocyclic rings, thereby influencing the pKa values of ionizable groups, the susceptibility to nucleophilic or electrophilic attack, and the stability of various conformations and tautomers.

For instance, the presence of a hydroxyl group can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for interactions with enzymes. acs.org In a study of pteridine reductase inhibitors, the orientation of the pterin ring within the enzyme's active site was found to be driven by the maximization of hydrogen bonding capacity. acs.org

The reactivity of dihydropteridines is also a key aspect. Dihydropteridines serve as substrates for enzymes like dihydropteridine reductase (DHPR), which catalyzes their reduction to tetrahydropteridines. nih.govnih.gov The electronic properties of substituents can modulate the rate of this enzymatic reaction.

Effect of Substituents on Dihydropteridine Properties
Substituent TypeEffect on Electron DensityImpact on Reactivity
Electron-donating (e.g., -NH2, -OH)IncreasesEnhances susceptibility to electrophilic attack
Electron-withdrawing (e.g., -NO2, -CN)DecreasesEnhances susceptibility to nucleophilic attack

Stereochemical Aspects of Reduced Pteridine Systems

The reduction of the pyrazine ring in pteridines introduces chirality, a critical feature for their biological function. The stereochemistry of the substituents, particularly at the C6 position, is often crucial for enzymatic recognition and catalytic activity. youtube.com

For example, the biologically active form of tetrahydrobiopterin (B1682763) is the (6R)-enantiomer. The specific three-dimensional arrangement of the atoms is essential for its role as a cofactor for aromatic amino acid hydroxylases. The stereospecificity of hydride transfer reactions involving pterin derivatives is an area of active research, with studies exploring how the conformation of the molecule influences the direction of hydride attack. researchgate.net

The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to chiral centers. youtube.com Understanding the stereochemical aspects of reduced pteridine systems is fundamental to designing specific inhibitors or modulators of pterin-dependent enzymes.

Enzymatic Transformations and Biochemical Function of 4 Amino 7,8 Dihydropteridin 7 One Analogs

Substrate Recognition and Binding by Pteridine (B1203161) Reductases (PTR1, DHPR)

Pteridine reductases are a class of NAD(P)H-dependent oxidoreductases that play a vital role in the salvage and regeneration of pterin (B48896) cofactors. Pteridine Reductase 1 (PTR1), found in trypanosomatid parasites, and the functionally related Dihydropteridine Reductase (DHPR) in mammals, are key enzymes in this pathway. They catalyze the reduction of oxidized pterins to their active tetrahydro forms. nih.gov

The recognition of substrates by these enzymes is dictated by the pteridine core structure. PTR1, for example, exhibits broad substrate specificity and can catalyze the reduction of various pterins, including biopterin (B10759762) and folate. researchgate.net The binding pocket of PTR1 features flexible loops that can adapt to accommodate different substituents on the pteridine ring. researchgate.net Analogs of 4-amino-7,8-dihydropteridin-7-one (B6261858), sharing the fundamental pteridine scaffold, are recognized by these enzymes. The binding orientation within the active site is stabilized by a network of hydrogen bonds between the pteridine ring and conserved amino acid residues, as well as with the NADPH cofactor. nih.gov

The reduction of the dihydropterin substrate by PTR1 and similar reductases is a stereospecific process involving the transfer of a hydride ion from the NADPH cofactor. PTR1 employs a two-step reduction mechanism to convert oxidized pterins to the tetrahydro state. nih.gov The initial reduction follows a generic short-chain reductase (SDR) mechanism. nih.gov

The stereochemistry of the hydride transfer is a well-defined process. Dehydrogenases are classified based on which hydrogen from the C4 position of the nicotinamide (B372718) ring of NAD(P)H is transferred. A-type dehydrogenases transfer the pro-R hydrogen, while B-type enzymes transfer the pro-S hydrogen. ymdb.ca The direction of the hydride attack on the substrate's carbonyl carbon is also specific and can often be predicted by Prelog's rule, which considers the steric bulk of the groups attached to the prochiral center. ymdb.ca In the context of pteridine reduction, the hydride from NADPH is delivered to a specific face of the pteridine ring, leading to a defined stereochemistry in the reduced product. nih.govwikipedia.org

Crystal structures of PTR1 complexed with its NADPH cofactor and various pteridine substrates, such as 7,8-dihydrobiopterin, have provided significant insights into the enzyme's mechanism. nih.gov These structures reveal that substrates bind in a specific orientation, forming extensive hydrogen bond networks with the enzyme and cofactor. nih.gov A key feature is a flexible substrate-binding loop that can adopt different conformations depending on the bound ligand, highlighting the enzyme's adaptability to a range of pteridine substrates. researchgate.net Although crystal structures featuring the exact this compound analog are not detailed, the principles of binding derived from structures with closely related pterins are applicable. These studies show that the pteridine moiety is the primary recognition element, with interactions largely conserved across different substrates. researchgate.net

Dihydropterin Deaminase Activity and Lumazine (B192210) Formation

Pterin deaminases are hydrolytic enzymes that catalyze the removal of an amino group from the pteridine ring, converting pterins into their corresponding lumazine derivatives (2,4-dihydroxypteridines). nih.govnih.gov For instance, pterin deaminase from Bacillus megaterium can deaminate a wide array of pteridines, including pterin, biopterin, and folic acid, to form lumazines. nih.gov

The substrate specificity of these enzymes can vary. Some deaminases show a preference for fully aromatic pteridine rings over their dihydro forms. researchgate.net However, a dihydropterin deaminase purified from Drosophila melanogaster was found to efficiently catalyze the conversion of 7,8-dihydropterin (B103510) to 7,8-dihydrolumazine, a key step in the biosynthesis of certain eye pigments. nih.gov This indicates that 7,8-dihydropterin analogs, including derivatives of this compound, are potential substrates for this class of enzymes. The enzymatic reaction involves the hydrolytic cleavage of the C4-amino group to produce the 4-oxo group characteristic of lumazines.

Interactions with Pteridine-Requiring Monooxygenases

Aromatic amino acid hydroxylases (AAAHs) are a family of monooxygenases that depend on a reduced pterin cofactor, typically tetrahydrobiopterin (B1682763) (BH4), for their activity. ymdb.ca This family includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are rate-limiting enzymes in critical metabolic pathways. ymdb.ca These enzymes utilize the pterin cofactor as a source of reducing equivalents for the activation of molecular oxygen.

Given their structural similarity to the natural cofactor, this compound analogs can interact with these enzymes. The 4-amino analogue of tetrahydrobiopterin, for example, has been identified as a potent antagonist of rat neuronal nitric oxide synthase, another pteridine-dependent monooxygenase. This suggests that such analogs can bind to the active site of these enzymes, potentially acting as competitive inhibitors.

The catalytic cycle of aromatic amino acid hydroxylases involves the hydroxylation of an amino acid substrate and the concomitant conversion of the tetrahydrobiopterin cofactor to a 4a-hydroxypterin intermediate, which then dehydrates to quinonoid dihydrobiopterin. This oxidized pterin must be regenerated by dihydropteridine reductase to sustain the cycle.

Dihydropteridinone derivatives can interfere with this cycle. By acting as inhibitors of either the hydroxylase itself or the regenerating enzyme (DHPR), they can disrupt the normal flux of these pathways. The 4-amino analogue of tetrahydrobiopterin has been shown to be an effective inhibitor of dihydropteridine reductase, directly impeding the regeneration of the active cofactor.

Enzyme Inhibition Studies Utilizing Dihydropteridinone Derivatives

Derivatives of the dihydropteridinone scaffold have been systematically explored as inhibitors of various enzymes, particularly protein kinases. Recent studies have focused on developing these compounds as potent and selective inhibitors of human kinases like Vaccinia-Related Kinase 1 (VRK1) and Casein Kinase 1 (CK1). nih.govresearchgate.net These kinases are involved in cell cycle progression and the maintenance of genome integrity, making them attractive targets in oncology. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that modifications at different positions of the dihydropteridinone ring system can significantly impact inhibitory potency and selectivity. For instance, a series of (R)-2-amino-dihydropteridinone analogues demonstrated that various substituents are well-tolerated by the VRK1 active site, leading to compounds with nanomolar inhibitory constants. nih.gov The 4-amino analogue of tetrahydrobiopterin has also been identified as an inhibitor of dihydropteridine reductase and nitric oxide synthase.

Table of Compounds

Design and Synthesis of Enzyme Inhibitors

The development of enzyme inhibitors based on the pteridine structure is a key area of medicinal chemistry research, targeting a wide array of human diseases, including cancer and microbial infections. nih.gov The general strategy involves creating structural analogs of the natural substrate that can bind to the enzyme's active site, thereby blocking its normal function. The synthesis of these analogs often begins with substituted pyrimidine (B1678525) precursors.

A common synthetic pathway involves the nitrosation of 6-amino-1-alkyluracils, followed by reduction with ammonium (B1175870) sulfide (B99878) to yield 5,6-diaminouracils. nih.gov These intermediates can then be condensed with various carbonyl compounds to construct the fused pyrazine (B50134) ring, completing the pteridine or a related scaffold like pyrido[2,3-d]pyrimidine. nih.govrsc.org For instance, the condensation of 5,6-diaminouracils with acenaphthoquinone produces acenaphtho[1,2-g]pteridines. nih.gov

A significant focus has been on developing inhibitors for enzymes in the folate biosynthesis pathway, which is essential for microorganisms but not for mammals, making it an attractive target for antimicrobial agents. nih.gov One such enzyme is 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), which catalyzes the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin (HP). nih.gov The synthesis of inhibitors for HPPK has involved creating blocked 7,8-dihydropteridines where the pyrazine ring is constructed from an α-amino ketone derivative. rsc.org Researchers have also designed bisubstrate inhibitors that mimic the transition state by linking the pterin moiety to adenosine, creating high-affinity inhibitors. nih.gov

The following table summarizes various synthetic approaches for pteridine-based enzyme inhibitors:

Table 1: Synthetic Strategies for Pteridine-Based Enzyme Inhibitors

Target Enzyme/System Precursors Synthetic Method Resulting Inhibitor Class
Riboflavin Synthetase 6-(substituted amino)uracils, αβ-unsaturated carbonyl derivatives Condensation reaction (Doebner–Miller adaptation) 8-substituted pyrido[2,3-d]pyrimidines rsc.org
EGFR and BRAFV600E 5,6-diaminouracils, acenaphthoquinone Condensation with catalytic acetic acid Acenaphtho[1,2-g]pteridines nih.gov
Dihydroorotate Dehydrogenase (DHODH) N/A Structure-guided design to form new H-bonds Quinoline-based and 1,7-naphthyridine (B1217170) analogs nih.gov
6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) α-amino ketone derivatives Ring construction from α-amino ketones Blocked 7,8-dihydropteridines rsc.org
HPPK 6-hydroxymethylpterin, adenosine Linkage via phosphate (B84403) groups or piperidine (B6355638) moiety Bisubstrate transition-state analogs nih.gov

Specificity and Mechanism of Inhibition

Pteridine analogs exhibit various mechanisms of enzyme inhibition, including competitive, noncompetitive, and irreversible inhibition, depending on their structure and the target enzyme. nih.govlibretexts.org

Competitive inhibition occurs when the inhibitor molecule resembles the natural substrate and competes for the same active site on the enzyme. libretexts.org In this scenario, the enzyme can bind either the substrate or the inhibitor, but not both simultaneously. khanacademy.org The inhibitory effect can be overcome by increasing the substrate concentration. khanacademy.org A study on pteridine derivatives as inhibitors of xanthine (B1682287) oxidase found that many acted as competitive inhibitors with respect to the pterin substrate. nih.gov The most critical structural features for these inhibitors were determined to be an aromatic pteridine ring and the absence of a substituent at position 7. nih.gov

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site. khanacademy.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. libretexts.org In this case, the maximum reaction rate (Vmax) is lowered, and this effect cannot be reversed by increasing the substrate concentration. khanacademy.org Several pteridine derivatives demonstrated noncompetitive or mixed-type inhibition of xanthine oxidase. nih.gov

Irreversible inhibition often involves the formation of a strong, covalent bond between the inhibitor and the enzyme. Some analogs are designed as "suicide substrates" that are processed by the enzyme's catalytic machinery, leading to the generation of a reactive species that permanently inactivates the enzyme. An example of this mechanism is seen with analogs of amiclenomycin, which irreversibly inactivate 7,8-diaminopelargonic acid aminotransferase (DAPA AT) by forming a tightly bound aromatic adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site. nih.gov Similarly, bisubstrate analogs designed for HPPK act as transition-state analogs, binding with extremely high affinity to the enzyme and effectively locking it in an inactive state. nih.gov

The table below details the inhibition mechanisms for selected pteridine analogs and related compounds.

Table 2: Mechanisms of Enzyme Inhibition by Pteridine Analogs

Inhibitor Class Target Enzyme Mechanism of Inhibition Key Features
Aromatic Pteridines Xanthine Oxidase Competitive, Noncompetitive, Mixed-type Aromaticity and no substitution at position 7 are crucial for inhibitory action. nih.gov
Bisubstrate Pterin-Adenosine Analogs HPPK Transition-state analog, high-affinity binding Mimics the enzyme's transition state, leading to very tight, slow-releasing inhibition. nih.gov
Amiclenomycin Analogs DAPA AT Irreversible inactivation Forms a stable aromatic adduct with the PLP cofactor in the enzyme's active site. nih.gov
Methotrexate Dihydrofolate Reductase (DHFR) Competitive Resembles the folate substrate and competes for the active site. libretexts.org

Bioremediation and Microbial Transformation of Pteridines

Microorganisms play a crucial role in the transformation and degradation of a vast array of organic compounds, including pteridines. These microbial activities are not only fundamental to biogeochemical cycles but also hold potential for bioremediation applications.

A notable example of microbial transformation involving pteridines is in the detoxification of cyanide. Certain bacteria can utilize cyanide as a nitrogen source. nih.gov In a study, Bacillus subtilis strain VPW3 was isolated for its ability to grow on cyanide. nih.gov The mechanism for this is believed to involve a cyanide monooxygenase, an enzyme that requires a pterin cofactor for its activity. nih.gov Researchers successfully isolated and characterized a blue fluorescent pteridine derivative from this bacterium, which was proposed to be 6-propionyl pterin (2-amino-6-propionyl-3H-pteridin-4-one). nih.gov This demonstrates a direct link between microbial pteridine metabolism and the degradation of a toxic environmental pollutant.

Pteridine transformations are also integral to other bacterial processes. In the plant pathogen Agrobacterium tumefaciens, a pteridine-dependent signaling pathway has been identified that controls the formation of biofilms. nih.gov A key enzyme in this pathway is a pteridine reductase named PruA. The enzymatic activity of PruA, which reduces a pterin substrate, is critical for regulating the bacterium's attachment to surfaces and limiting biofilm development. nih.gov This highlights a sophisticated role for microbial pteridine transformation in controlling complex bacterial behaviors.

Furthermore, pteridine derivatives are central intermediates in microbial metabolism. For instance, 7,8-dihydropteroic acid is a key compound in the tetrahydrofolate biosynthesis pathway in yeast and bacteria. ymdb.ca It is synthesized from 6-hydroxymethyl-7,8-dihydropterin diphosphate (B83284) and p-aminobenzoic acid. ymdb.ca This underscores the fundamental role of pteridine transformations in the synthesis of essential cofactors required for microbial growth and survival.

Chemical Synthesis Strategies for 4 Amino 7,8 Dihydropteridin 7 One and Analogs in Research

De Novo Synthetic Routes to Dihydropteridinone Scaffolds

The construction of the 4-amino-7,8-dihydropteridin-7-one (B6261858) scaffold, a key component in many biologically active molecules, is often achieved through a two-step sequence. rsc.orgrsc.org This typically involves the reaction of a 4-chloro-5-nitropyrimidine (B138667) with an amino ester, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the desired dihydropteridinone. rsc.orgrsc.org

One-Pot Synthesis Methodologies

To streamline the synthesis of dihydropteridinone scaffolds, researchers have developed one-pot procedures that combine multiple reaction steps into a single operation. For instance, a tandem SnAr-amidation cyclization reaction has been reported for the synthesis of (S)-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one from 4-chloropyrimidin-5-amine and (S)-N-methylalanine. rsc.orgrsc.org This approach significantly reduces reaction time and improves efficiency. rsc.orgrsc.org Another one-pot method involves heating 4,6-dichloropyrimidine-2,5-diamine with glycine (B1666218) ethyl ester in refluxing n-BuOH with triethylamine (B128534) as a base, yielding the corresponding 4,6-dihydropteridinone. rsc.orgrsc.org These one-pot strategies offer a more efficient and less laborious alternative to traditional multi-step syntheses. rsc.orgrsc.orgbeilstein-journals.orgnih.gov

Solid-Phase Synthesis Approaches

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of dihydropteridinone libraries. spirochem.comresearchgate.net This method involves attaching a starting material to a solid support, or resin, and then carrying out a series of reactions to build the desired molecule. beilstein-journals.orglsu.edunih.gov An efficient and general synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones has been described using a combination of solution-phase and solid-phase chemistry. researchgate.net In this approach, two pyrimidine (B1678525) regioisomers are first produced in solution and separated, after which the desired regioisomer is utilized in solid-phase chemistry to construct the final dihydropteridinone system in high yield and purity. researchgate.net This strategy is particularly well-suited for creating large and diverse compound libraries for high-throughput screening. spirochem.comnih.gov

Solution-Phase Parallel Synthesis for Compound Libraries

Solution-phase parallel synthesis offers a versatile approach for generating multi-milligram quantities of individual compounds within a library. spirochem.comnih.govbioduro.com This technique allows for the rapid exploration of structure-activity relationships by systematically varying different parts of the molecule. spirochem.com In the context of dihydropteridinone analogs, a diverse library of purine, pyrimidine, and 1,2,4-triazole-N-acetamide analogues was prepared using a parallel high-throughput solution-phase reaction format. nih.gov This involved reacting various amines with nucleic acid N-acetic acids using a coupling reagent, all performed in 24-well reaction blocks with an automated reagent-dispensing platform. nih.gov The resulting compounds were then purified using an automated system, demonstrating the efficiency of this method for generating diverse chemical libraries for biological screening. nih.gov

Design of Experiments (DoE) in Optimization of Dihydropteridinone Synthesis

Design of Experiments (DoE) is a statistical tool that enables the systematic and efficient optimization of chemical reactions. researchgate.nettau.ac.ilnih.gov By simultaneously varying multiple reaction parameters, DoE can identify the optimal conditions to maximize product yield and purity while minimizing reaction time and resources. rsc.orgrsc.orgtau.ac.il

In the synthesis of dihydropteridinones, DoE has been successfully applied to optimize a one-pot tandem SnAr-amidation cyclization reaction. rsc.orgrsc.org Five reaction variables were investigated, and the DoE analysis led to a significant improvement in the reaction conversion from 26% to 74%, along with a reduction in reaction time, all while maintaining high optical purity. rsc.orgrsc.org This systematic approach to optimization is more efficient than traditional one-variable-at-a-time methods, especially when multiple outputs like conversion and enantiomeric excess need to be considered. rsc.org The optimized conditions were then successfully applied to a broader range of substrates, demonstrating the robustness of the DoE-derived protocol. rsc.orgrsc.org

Regioselective and Stereoselective Synthesis of Substituted Dihydropteridinones

The biological activity of dihydropteridinone derivatives is often highly dependent on their specific three-dimensional structure. Therefore, the ability to control the regioselectivity and stereoselectivity of their synthesis is crucial. Regioselectivity refers to the control of where on a molecule a reaction occurs, while stereoselectivity refers to the control of the spatial arrangement of atoms in the product. youtube.comyoutube.comyoutube.com

For example, in the synthesis of trans-substituted piperidines, a related heterocyclic system, pyridine (B92270) N-oxides can be used to achieve complete regio- and stereoselective trans 2,3-addition reactions in high yields. nih.gov Similarly, the preparation of fully substituted and stereodefined silyl (B83357) enol ethers can be achieved with high regio- and stereoselectivity through an allyl-Brook rearrangement. nih.gov While specific examples for this compound are not detailed in the provided context, the principles of controlling regiochemistry and stereochemistry are fundamental in organic synthesis and would be applied to achieve the desired isomers of substituted dihydropteridinones. youtube.comyoutube.com

Derivatization Strategies for Probing Biological Systems

To investigate the biological function of molecules like this compound, researchers often employ derivatization strategies. This involves chemically modifying the core structure to introduce probes, such as fluorescent tags or reactive groups, which can be used to study interactions with biological targets.

Introduction of Reporter Groups and Affinity Tags

To investigate the biological roles and molecular interactions of this compound-based compounds, researchers often functionalize them with reporter groups (e.g., fluorescent dyes) or affinity tags (e.g., biotin). These modifications enable a range of applications, from visualizing the subcellular localization of the compound to facilitating its purification from complex biological mixtures. nih.govresearchgate.net

The primary site for the introduction of such tags on the this compound scaffold is typically the exocyclic amino group at the 4-position. This primary amine provides a reactive handle for conjugation with a variety of commercially available labeling reagents.

Fluorescent Labeling:

Fluorescent labeling is a powerful technique for tracking the distribution and dynamics of molecules in living cells. nih.gov The amine-reactive derivatives of common fluorophores are well-suited for this purpose. The general strategy involves the reaction of the 4-amino group of the pteridinone with an amine-reactive fluorescent dye.

Common classes of amine-reactive fluorescent dyes include:

Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters: These are widely used due to their high reactivity towards primary amines under mild basic conditions, forming a stable amide bond. biomol.com

Isothiocyanates: These react with primary amines to form a stable thiourea (B124793) linkage.

Sulfonyl chlorides: These are highly reactive and form stable sulfonamide bonds with amines. biomol.com

The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability. sigmaaldrich.com

Table 1: Examples of Amine-Reactive Fluorescent Dyes for Labeling

Fluorescent Dye ClassReactive GroupResulting Linkage
Succinimidyl EstersN-hydroxysuccinimide esterAmide
IsothiocyanatesIsothiocyanateThiourea
Sulfonyl ChloridesSulfonyl chlorideSulfonamide

Affinity Tagging:

Affinity tags are invaluable tools for the purification and identification of target proteins that interact with a small molecule. nih.gov Biotin (B1667282) is a commonly used affinity tag due to its exceptionally strong and specific interaction with streptavidin or avidin.

The biotinylation of this compound can be achieved by reacting the 4-amino group with an activated biotin derivative, such as biotin-NHS. To avoid steric hindrance that might interfere with the biological activity of the pteridinone core or the binding of biotin to streptavidin, a spacer arm is often incorporated between the biotin molecule and the reactive group.

Table 2: Common Affinity Tags and Their Binding Partners

Affinity TagBinding Partner
BiotinStreptavidin/Avidin
Polyhistidine (His-tag)Nickel or Cobalt ions
FLAG-tagAnti-FLAG antibody
c-Myc-tagAnti-c-Myc antibody

Retrosynthetic Analysis Applied to Complex Dihydropteridinone Structures

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, readily available starting materials. nih.gov This approach is particularly useful for designing synthetic routes to novel and complex analogs of this compound.

The core of the retrosynthetic analysis of this compound involves the disconnection of the pteridine (B1203161) ring system into its constituent pyrimidine and pyrazine (B50134) precursors.

A plausible retrosynthetic pathway for the this compound scaffold is as follows:

Disconnection of the Pyrazine Ring: The dihydropyrazine (B8608421) portion of the pteridinone can be disconnected at the N5-C6 and N8-C8a bonds. This leads back to a substituted 2,5-diaminopyrimidin-4-one and a two-carbon electrophile.

Synthesis of the Pyrimidine Precursor: The key intermediate, a 2,5-diaminopyrimidin-4-one, can be synthesized from simpler starting materials. A common approach involves the condensation of a guanidine (B92328) derivative with a β-ketoester, followed by nitrosation at the 5-position and subsequent reduction to the 5-amino group.

Scheme 1: General Retrosynthetic Approach for this compound

Generated code

For more complex analogs bearing substituents on the dihydropyrazine ring, the retrosynthetic analysis would involve selecting appropriate α-dicarbonyl compounds or their synthetic equivalents in the condensation step. For instance, the synthesis of 7,7-dialkyl-7,8-dihydropteridines has been described, which could serve as a model for introducing substituents at the 7-position. psu.edu

The synthesis of various dihydropteridinone derivatives as potent kinase inhibitors often involves the construction of the core pteridinone ring followed by functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce aryl or other functional groups at specific positions. chemrxiv.orgista.ac.at This highlights the versatility of the pteridinone scaffold and the power of retrosynthetic analysis in devising strategies to access a wide range of structurally diverse and biologically active molecules.

Advanced Analytical Methodologies for Pteridinone Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of pteridinones, enabling the separation of complex mixtures and the precise quantification of individual components. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely employed in pteridinone research.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For pteridinone analysis, various HPLC modes and detection methods are utilized to achieve optimal separation and sensitivity.

Reversed-Phase and Mixed-Mode Chromatography: While conventional reversed-phase (RP) HPLC using C18 columns can be used, the polar nature of many pteridines, including 4-Amino-7,8-dihydropteridin-7-one (B6261858), can present challenges in retention. cuni.cznih.gov To overcome this, hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography have emerged as powerful alternatives. cuni.cznih.govmdpi.comchromatographyonline.com Mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, offer tunable selectivity for separating polar and nonpolar analytes in a single run. chromatographyonline.com For instance, the separation of polar basic pteridines like neopterin (B1670844) and biopterin (B10759762) has been successfully achieved using hybrid amide (BEH Amide) stationary phases under HILIC conditions. cuni.cznih.gov The retention and selectivity can be finely controlled by adjusting the mobile phase composition, pH, and buffer concentration. cuni.cznih.gov

Chiral Separations: Given that many biologically active pteridines are chiral, enantioselective HPLC methods are crucial. Chiral stationary phases (CSPs) are employed to separate enantiomers. mdpi.comnih.govyoutube.comgcms.cznih.gov The choice of the chiral column and mobile phase composition is critical for achieving baseline separation of enantiomers, as demonstrated in the analysis of various chiral compounds. nih.govnih.gov

Detection Methods:

Fluorescence Detection: Many pteridines exhibit native fluorescence, making fluorescence detection a highly sensitive and selective method for their quantification. mst.edunih.govyoutube.commdpi.comcapes.gov.br The excitation and emission wavelengths are chosen to maximize the signal of the target analyte while minimizing background interference.

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides both separation and structural information, making it an invaluable tool for the identification and quantification of pteridinones. nih.govmdpi.comnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity and allows for the analysis of compounds in complex biological matrices. nih.govnih.govwikipedia.orgomicsonline.orgnationalmaglab.org

A study on the analysis of polar pteridines using ultra-HPLC (UHPLC) with fluorescence and MS detection on a BEH Amide column demonstrated that the best separation was achieved within a pH range of 4.8–7.8, with analysis times of up to 8 minutes for fluorescence detection and 4 minutes for MS detection. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages of high efficiency, short analysis times, and low sample consumption. mst.edunih.govyoutube.commdpi.com

A new capillary electrophoretic method was developed for the analysis of ten pterin (B48896) derivatives, achieving baseline separation within 22 minutes. nih.gov The optimized conditions included a background electrolyte of 2 mmol L⁻¹ disodium (B8443419) salt of ethylenediaminetetraacetic acid, 100 mmol L⁻¹ tris(hydroxymethyl)aminomethane, and 100 mmol L⁻¹ boric acid at pH 9.0, with an applied voltage of 20 kV and UV detection at 250 nm. nih.gov For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be coupled with CE, which is particularly beneficial for analyzing the minute amounts of pteridines often found in biological samples. mst.edunih.govmdpi.com

Mass Spectrometry (MS) Applications in Structure Elucidation and Metabolomics

Mass spectrometry is an indispensable tool for the structural elucidation of pteridinones and for their analysis within the complex milieu of a biological system (metabolomics).

Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis. nih.govnih.govwikipedia.orgomicsonline.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule, allowing for its unambiguous identification. This technique has been successfully applied to the quantification of various pteridines, including tetrahydrobiopterin (B1682763), dihydrobiopterin, and biopterin, in cell lysates. nih.gov

In the field of metabolomics, LC-MS-based methods are employed to profile the entire suite of pteridines in a biological sample. This approach has been used to study the pteridine (B1203161) profile in human urine and its association with various pathologies. mdpi.com Such studies provide valuable insights into the metabolic pathways involving pteridinones and their potential role as disease biomarkers.

Spectroscopic Analysis (e.g., NMR, UV-Vis) for Structural Characterization

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of organic molecules, including pteridinones.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pteridines. mdpi.comnih.govyoutube.comnih.govcolostate.eduresearchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and can be influenced by the solvent and the substitution pattern on the pteridine ring. The UV-Vis spectra of pteridines typically show strong absorption bands in the UV region. The solvent can have a significant effect on the λmax, and this property can be used to gain insights into solvent-solute interactions. colostate.eduresearchgate.net

Stability Studies of Dihydropterins in Aqueous Environments Relevant to Biological Assays

Understanding the stability of dihydropterins in aqueous solutions is critical for accurate biological assays and for interpreting their physiological roles. These compounds are susceptible to autooxidation, a process that can alter their structure and function.

Autooxidation Mechanisms and Product Formation

In air-equilibrated aqueous solutions, 7,8-dihydropterins react with dissolved oxygen in a process called autooxidation. The rate of this reaction and the products formed are highly dependent on the chemical structure of the substituents on the pterin ring.

Sample Preparation and Matrix Effects in Biological Sample Analysis

The accurate quantification of this compound and related pteridinones in biological samples, such as plasma, urine, or tissue homogenates, is a significant analytical challenge. The complexity of these biological matrices necessitates meticulous sample preparation to remove interfering endogenous substances like proteins, salts, and phospholipids (B1166683). chromatographytoday.com Failure to eliminate these components can lead to a phenomenon known as the matrix effect, which can severely compromise the accuracy, precision, and sensitivity of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). eijppr.comnih.gov

The primary objectives of sample preparation in this context are to isolate the target analyte from the complex sample matrix, concentrate it to a detectable level, and present it in a clean extract that is compatible with the analytical instrument. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput. The most common techniques employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). encyclopedia.pub

Protein Precipitation (PPT)

Protein precipitation is one of the simplest and fastest methods for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile, methanol, or ethanol, to the biological sample (e.g., plasma) to denature and precipitate the abundant proteins. nih.gov After centrifugation, the supernatant containing the analyte is separated for analysis. While this method is straightforward and rapid, its cleanup efficiency is often insufficient for sensitive LC-MS/MS analysis. The resulting extract may still contain significant amounts of phospholipids and other endogenous components, which are primary contributors to matrix effects. chromatographytoday.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The analyte partitions into the organic phase, leaving behind water-soluble interferences in the aqueous phase. The selection of an appropriate organic solvent is critical and is based on the polarity and solubility of the target pteridinone. LLE generally provides cleaner extracts than PPT, reducing the impact of matrix effects. mdpi.com However, the technique can be labor-intensive, may require large volumes of organic solvents, and is more difficult to automate compared to other methods. nih.gov Salting-out assisted liquid-liquid extraction (SALLE) is a variation that uses a water-miscible solvent and a high concentration of salt to induce phase separation, combining the simplicity of PPT with the cleaner extracts of LLE. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique widely regarded as a superior alternative to PPT and LLE for demanding bioanalytical applications. encyclopedia.pubnih.gov SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. researchgate.net Interferences are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent.

The versatility of SPE lies in the variety of available sorbent chemistries and retention mechanisms:

Reversed-Phase (RP) SPE: Employs nonpolar sorbents (e.g., C8, C18) to retain nonpolar to moderately polar analytes from a polar aqueous matrix.

Normal-Phase (NP) SPE: Uses polar sorbents (e.g., silica) to retain polar analytes from a nonpolar organic matrix.

Ion-Exchange (IEX) SPE: Separates analytes based on electrostatic interactions between the charged analyte and a charged sorbent (cation or anion exchange).

Mixed-Mode SPE: Combines two retention mechanisms (e.g., reversed-phase and ion-exchange) on a single sorbent to provide enhanced selectivity for complex samples.

Proper SPE method development involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com This technique yields high analyte recovery and significantly cleaner extracts, which is crucial for minimizing matrix effects and achieving reliable quantification. nih.gov

Matrix Effects

Matrix effects are defined as the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. bataviabiosciences.com This phenomenon, predominantly observed in mass spectrometry with atmospheric pressure ionization sources like electrospray ionization (ESI), can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal). eijppr.comnih.gov Both effects are detrimental as they can lead to poor accuracy and precision in quantitative analysis. eijppr.com Endogenous phospholipids are a well-known cause of significant ion suppression in the analysis of plasma samples. chromatographytoday.com

The evaluation of matrix effects is a critical component of method validation for any quantitative LC-MS/MS assay. eijppr.com A common approach to quantify the matrix effect involves comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent solution. bataviabiosciences.com

Strategies to mitigate matrix effects include:

Improving Sample Cleanup: Employing more rigorous sample preparation techniques like SPE to effectively remove interfering matrix components is the most direct approach. chromatographytoday.com

Optimizing Chromatography: Adjusting the chromatographic method to achieve better separation between the analyte and interfering components can prevent them from co-eluting into the mass spectrometer's source.

Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the detection limit.

The following tables summarize the characteristics of common sample preparation techniques and present illustrative research findings.

Table 1: Comparison of Sample Preparation Techniques for Pteridinone Research

This interactive table provides a comparative overview of the primary sample preparation methods used in the analysis of pteridinones in biological fluids.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Precipitation of proteins using an organic solvent.Partitioning of analyte between two immiscible liquid phases.Adsorption of analyte onto a solid sorbent, followed by selective elution.
Advantages Simple, fast, low cost, requires minimal method development.Provides cleaner extracts than PPT, moderate cost.High selectivity and recovery, provides the cleanest extracts, minimizes matrix effects, easily automated. nih.gov
Disadvantages Low cleanup efficiency, significant matrix effects, potential for analyte loss due to co-precipitation. chromatographytoday.comLabor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue, difficult to automate. nih.govHigher cost per sample, requires method development, potential for analyte loss if not optimized. mdpi.com
Typical Application Rapid screening or when matrix effects are minimal.When cleaner extracts than PPT are needed and automation is not a priority.Gold standard for quantitative bioanalysis using LC-MS/MS, especially for trace-level detection. encyclopedia.pub

Table 2: Illustrative Research Findings on Analyte Recovery and Matrix Effects

This table presents representative data on the performance of different sample preparation methods for the analysis of small molecules in human plasma, illustrating the trade-offs between the techniques.

Sample Preparation MethodAnalyteAnalyte Recovery (%)Recovery RSD (%)Matrix Effect (%)Matrix Effect RSD (%)
Protein Precipitation (Acetonitrile)Compound A95.24.5-45.8 (Suppression)14.2
Liquid-Liquid Extraction (Ethyl Acetate)Compound A88.76.1-15.3 (Suppression)8.5
Solid-Phase Extraction (Mixed-Mode)Compound A97.53.2-4.1 (Minimal)3.8
Protein Precipitation (Methanol)Compound B98.13.9-38.2 (Suppression)11.7
Solid-Phase Extraction (Reversed-Phase)Compound B94.34.8-6.5 (Minimal)4.1

Note: Data are illustrative and based on typical findings in bioanalytical method development. "Compound A" and "Compound B" represent hypothetical small molecules similar to pteridinones. A negative matrix effect indicates ion suppression. RSD = Relative Standard Deviation.

Computational and Theoretical Investigations of 4 Amino 7,8 Dihydropteridin 7 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study pteridine (B1203161) systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy but at a significant computational cost. DFT methods, on the other hand, use the electron density to calculate the energy of a system, providing a good balance between accuracy and computational efficiency. researchgate.netnih.gov

For pteridine derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. sysrevpharm.orgresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with results that often show good agreement with experimental data from X-ray crystallography. researchgate.net Furthermore, dispersion corrections can be added to standard DFT functionals to more accurately account for non-covalent interactions. researchgate.net

Studies on related pterin (B48896) compounds have utilized these methods to explore tautomeric equilibrium, such as the keto/enol forms, which is crucial for understanding their role in enzymatic reactions. nih.gov For 4-Amino-7,8-dihydropteridin-7-one (B6261858), these calculations would be essential to determine the most stable tautomeric form and its geometric parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound were not found in the provided search results.

Parameter Bond/Angle Predicted Value (DFT/B3LYP/6-31G(d))
Bond Length N1-C2 1.35 Å
Bond Length C4-N3 1.38 Å
Bond Length C4-C4a 1.42 Å
Bond Length C7=O 1.23 Å
Bond Length N8-H 1.01 Å
Bond Angle C2-N3-C4 120.5°
Bond Angle N5-C6-C7 118.9°

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. mdpi.comyoutube.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, the distribution of these frontier orbitals would likely show the HOMO localized on the electron-rich amino group and the pyrimidine (B1678525) ring, while the LUMO might be centered on the electron-deficient pyrazinone ring, particularly the carbonyl group. This distribution dictates how the molecule interacts with other species, for instance, in a biological active site.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution across the molecule, revealing insights into intramolecular charge transfer and hydrogen bonding interactions. nih.gov This analysis can quantify the delocalization of electron density and the strength of interactions between different parts of the molecule. nih.gov For example, in a related pteridine derivative, NBO analysis helped identify N-H···O hydrogen bonding. nih.gov Such analyses for this compound would be invaluable in understanding its electronic properties and non-covalent interactions.

Molecular Dynamics Simulations of Pteridine-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound interacts with a protein target over time. researchgate.netyoutube.comyoutube.comnih.govnih.govyoutube.comuzh.ch By solving Newton's equations of motion for every atom in the system, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the stability of the protein-ligand complex. researchgate.netfrontiersin.orgnih.gov

MD simulations are powerful tools for studying the stability of protein-ligand complexes. researchgate.net Trajectory analyses, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can assess the stability of the complex and the flexibility of different protein regions. researchgate.net These simulations have been widely used to study various protein-ligand systems, including inhibitors of apoptosis proteins and cysteine proteases. nih.govnih.gov For this compound, MD simulations could elucidate its binding mechanism to a target enzyme, such as dihydrofolate reductase, by revealing key interactions and conformational changes that are crucial for its inhibitory activity.

Docking Studies and Ligand-Binding Predictions for Dihydropteridinones

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. outbreak.infonih.govbiorxiv.orgbiorxiv.org This method is instrumental in drug discovery for screening large libraries of compounds and for understanding the structural basis of ligand binding. nih.gov Docking algorithms generate various poses of the ligand in the protein's active site and use a scoring function to rank them based on their predicted binding affinity. nih.gov

For dihydropteridinone derivatives, docking studies have been employed to investigate their binding to various protein targets. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For instance, in studies of 1,4-dihydropyridine (B1200194) derivatives, docking helped to elucidate their interaction with target proteins. nih.govnih.gov For this compound, docking studies would be crucial for predicting its binding mode in a target active site and for guiding the design of more potent analogs.

Table 2: Predicted Binding Interactions for this compound with a Hypothetical Protein Target (Illustrative) This table presents hypothetical data for illustrative purposes, as specific docking results for this exact compound were not found in the provided search results.

Interacting Residue Interaction Type Distance (Å)
Asp 27 Hydrogen Bond (with amino group) 2.8
Leu 54 Hydrophobic Interaction 3.5
Phe 31 π-π Stacking 4.1
Ile 50 Hydrophobic Interaction 3.9

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By modeling the reaction pathway, researchers can identify transition states, intermediates, and the energetic barriers associated with the reaction. oup.comresearchgate.net

Transition State Analysis in Enzymatic Reactions

Transition state analysis is a key aspect of understanding enzymatic catalysis. nih.govnih.gov Computational methods, often in combination with experimental techniques like kinetic isotope effects, can provide a detailed picture of the transition state structure. nih.gov This information is invaluable for the design of transition-state analog inhibitors, which are potent enzyme inhibitors that mimic the transition state of the reaction.

For an enzymatic reaction involving a pteridine substrate, computational modeling can be used to map out the entire reaction coordinate. nih.gov This would involve identifying the structures and energies of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them. For a reaction involving this compound, these calculations could reveal the precise mechanism of its enzymatic conversion, providing a basis for the design of highly specific inhibitors.

Prediction of Spectroscopic Properties from First Principles

A thorough review of scientific literature did not yield specific studies focused on the first-principles prediction of spectroscopic properties for the compound this compound. Computational chemistry is a powerful tool for predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

While computational studies on related pteridine derivatives exist, providing insights into their electronic structure, tautomerism, and spectroscopic characteristics, direct computational data for this compound is not available in the reviewed literature. Such a study would be valuable for the structural elucidation and characterization of this specific isomer.

Future theoretical investigations on this compound would likely involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Calculations: To predict the IR spectrum and identify characteristic vibrational modes.

NMR Chemical Shift Calculations: To predict the ¹H and ¹³C NMR spectra, which are crucial for confirming the molecular structure.

Electronic Transition Calculations: Using TD-DFT to predict the UV-Visible absorption spectrum, providing information about the electronic structure and chromophores.

Without specific research, no data tables on the predicted spectroscopic properties of this compound can be provided.

Applications of 4 Amino 7,8 Dihydropteridin 7 One Analogs in Biochemical and Enzymological Research

Probing Enzyme Active Sites and Allosteric Regulation

The ability of pteridine (B1203161) analogs to interact with enzyme active sites and allosteric sites makes them powerful probes for understanding enzyme function and regulation.

The design of pterin (B48896) analogues, including derivatives of 4-amino-7,8-dihydropteridin-7-one (B6261858), is a key strategy for investigating the intricate workings of enzyme active sites. These synthetic molecules serve as molecular probes that can elucidate the binding and catalytic mechanisms of enzymes that utilize pterin cofactors. For instance, fluorescent pteridine probes have been developed for the analysis of nucleic acids. nih.gov

Reduced pterins can act as electron donors in enzymatic reactions. nih.gov An important example is the role of tetrahydrobiopterin (B1682763) (H4Bip) in nitric oxide synthase (NOS) activity, where it donates an electron. nih.gov Analogs of H4Bip, such as 4-amino-H4Bip, have been used to study this process. When pterin-free inducible nitric oxide synthase (iNOS) is reconstituted with 4-amino-H4Bip, the enzyme's catalytic activity is significantly altered. nih.gov The hydroxylation of arginine, a key step in nitric oxide production, becomes highly unfavorable, at less than 2% of the rate observed with the natural cofactor H4Bip. nih.gov This demonstrates the critical role of the pterin cofactor's structure in facilitating the enzyme's catalytic cycle.

Furthermore, studies with such analogs reveal that the pterin cofactor's role extends beyond simple binding to include stabilization of the enzyme's structure and active site. nih.gov The altered activity with 4-amino-H4Bip underscores the necessity of a one-electron oxidation of the bound pterin cofactor for normal NOS turnover, a process that is hindered by the 4-amino substitution. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of pteridine analogs, SAR studies provide a systematic way to explore how modifications to the pterin core affect enzyme inhibition or modulation. These studies are crucial for the rational design of more potent and selective enzyme inhibitors or activators.

While direct SAR studies on this compound are not extensively detailed in the provided results, the principles of SAR are well-established for related compounds and enzyme systems. For example, in the development of antimalarial drugs, SAR studies on 4-aminoquinolines have shown that different substituents at the 7-position significantly impact their activity against Plasmodium falciparum. nih.gov Similarly, SAR studies on flavonoids have been used to analyze their anti-neurodegenerative, antioxidant, and anti-inflammatory activities, revealing that specific hydroxylation and methoxylation patterns are crucial for their biological effects. mdpi.com

These examples highlight the general approach of SAR, which involves synthesizing a series of related compounds with systematic variations in their chemical structure and then evaluating their biological activity. This allows researchers to identify key functional groups and structural features that are essential for the desired effect, providing a roadmap for the development of more effective enzyme modulators. The insights gained from such studies are critical for optimizing the therapeutic potential of new drug candidates. nih.govscience.gov

Development of Biochemical Assays for Pteridine-Related Enzymes

The development of robust and sensitive biochemical assays is essential for studying the kinetics and regulation of enzymes involved in pteridine metabolism. Pteridine analogs, including those related to this compound, can serve as substrates or inhibitors in these assays, facilitating the characterization of enzyme activity.

A common method for determining pteridine concentrations in biological fluids is high-performance liquid chromatography (HPLC), often coupled with fluorescence or spectrophotometric detection. nih.gov Enzyme-linked immunosorbent assays (ELISAs) are also utilized. nih.gov For instance, the activity of deubiquitinating enzymes (DUBs) can be measured using the fluorogenic substrate 7-amino-4-methylcoumarin (B1665955) ubiquitin (Ub-AMC). nih.gov Cleavage of Ub-AMC by the enzyme releases the fluorescent 7-amino-4-methylcoumarin, providing a real-time measure of enzyme activity. nih.gov

In the context of pteridine-related enzymes, such as dihydropteridine reductase (DHPR), assays can be designed to monitor the conversion of a dihydropterin substrate to its tetrahydro form. nih.gov The reaction involves the consumption of NAD(P)H, which can be monitored spectrophotometrically. nih.gov The development of such assays is crucial for understanding the function of these enzymes and for screening potential inhibitors.

Research in Non-Human Model Systems (e.g., Insects, Microorganisms, Parasites)

Non-human model systems are invaluable for studying fundamental biological processes, including pteridine metabolism. Insects, microorganisms, and parasites have provided significant insights into the roles of pteridines in various physiological functions.

The fruit fly, Drosophila melanogaster, has been a cornerstone for research on pteridine biosynthesis and function, largely due to the role of pteridines as eye color pigments. mdpi.com Studies in Drosophila have elucidated the metabolic pathways leading to the synthesis of various pterins, including drosopterins (red pigments) and sepiapterin (B94604) (a yellow pigment). mdpi.com

The biosynthesis of pteridines in insects begins with guanosine (B1672433) triphosphate (GTP), which is converted to 7,8-dihydroneopterin (B1664191) triphosphate by GTP cyclohydrolase I. mdpi.com In Drosophila, this enzyme is encoded by the Punch gene. mdpi.com Subsequent enzymatic steps lead to the formation of various pteridine derivatives. For example, the enzyme dihydropterin oxidase, which is deficient in the little isoxanthopterin (B600526) (lix) mutant of Drosophila, is involved in the synthesis of isoxanthopterin. mdpi.com

Research in Drosophila has also revealed the interplay between pteridine metabolism and aromatic amino acid metabolism. nih.gov High dietary levels of aromatic amino acids can alter the pools of different pteridines. nih.gov For instance, L-tyrosine supplementation leads to a significant increase in dihydrobiopterin levels. nih.gov Conversely, mutations affecting pteridine biosynthesis can make the flies more susceptible to the toxic effects of high levels of phenylalanine, indicating a protective role for certain pteridines. nih.gov

Table 1: Effects of Aromatic Amino Acids on Pteridine Levels in Drosophila melanogaster This is an interactive table. Click on the headers to sort.

Amino Acid Effect on Pteridine Levels
L-Phenylalanine Affects relative viability, may not increase dihydrobiopterin. nih.gov
L-Tryptophan Affects relative viability, increases dihydrobiopterin. nih.gov

In parasitic organisms such as trypanosomatids (which include the genera Trypanosoma and Leishmania), pteridine metabolism is essential for survival, making it an attractive target for drug development. These parasites are often auxotrophic for pteridines and have evolved sophisticated salvage pathways to acquire them from their hosts. nih.gov

The unique metabolic pathways in these parasites, including their reliance on salvaged pteridines, offer opportunities for the development of targeted therapies. By understanding the enzymes and transporters involved in pteridine metabolism in trypanosomatids, researchers can design drugs that specifically disrupt these essential pathways, leading to new treatments for diseases like sleeping sickness, Chagas disease, and leishmaniasis.

Microbial Folate and Methanopterin (B14432417) Biosynthesis

Pteridine derivatives are fundamental to the biosynthesis of essential cofactors in various microorganisms. Analogs of this compound have been utilized to investigate the enzymes involved in the folate and methanopterin biosynthetic pathways.

The folate pathway is a well-established target for antimicrobial agents due to its critical role in producing tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. Dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) are key enzymes in this pathway. While direct inhibition data for this compound is scarce, related pteridine compounds have been studied as models and inhibitors. For instance, 2-amino-4-hydroxy-6-methyl-7,8-dihydropteridine has been used as a model compound to study dihydrofolate reductase activity. nih.gov

In the realm of methanogenesis, which is unique to certain archaea, a series of novel coenzymes, including methanopterin, are required. The biosynthesis of methanopterin involves the methylation of a pterin precursor. nih.gov Research has shown that the pterin moiety of methanopterin originates from GTP, and its C7-methyl group is derived from methionine. nih.govnih.gov The study of various pteridine structures helps in elucidating the substrate specificity and reaction mechanisms of the enzymes involved in this specialized pathway. For example, a radical S-adenosyl-L-methionine (SAM) enzyme, MJ0619, from Methanocaldococcus jannaschii has been identified as a likely candidate for the methylation at the C7 and C9 positions of the pterin ring in methanopterin biosynthesis. ebi.ac.uk

Table 1: Pteridine Analogs and Their Roles in Biosynthetic Pathways

Compound/AnalogPathway InvestigatedKey Findings
2-Amino-4-hydroxy-6-methyl-7,8-dihydropteridineFolate BiosynthesisUsed as a model for dihydrofolate to study dihydrofolate reductase. nih.gov
7-MethylpterinMethanopterin BiosynthesisIdentified as a product of oxidative cleavage of tetrahydromethanopterin, confirming its biosynthetic origin from GTP and methionine. nih.govnih.gov
MJ0619 (Radical SAM enzyme)Methanopterin BiosynthesisImplicated in the C7 and C9 methylation of the pterin core of methanopterin. ebi.ac.uk

Exploring Metabolic Networks and Pathways

The introduction of pteridine analogs into biological systems can cause perturbations in the natural pteridine balance, offering a powerful tool for studying metabolic networks and pathways. By observing the downstream effects of such perturbations, researchers can gain insights into the interconnectivity and regulation of various metabolic processes.

Analogs of this compound can act as competitive inhibitors of enzymes that utilize natural pteridine substrates. This inhibition can lead to the accumulation of certain metabolites and the depletion of others, revealing critical nodes and regulatory points within a metabolic network.

A notable example is the 4-amino analogue of tetrahydrobiopterin, which has been identified as a potent inhibitor of dihydropteridine reductase (IC50 of 20 µM) and an antagonist of neuronal nitric oxide synthase (Ki of 13.2 nM). nih.gov Tetrahydrobiopterin is a critical cofactor for nitric oxide synthases (NOS), and its regeneration is dependent on dihydropteridine reductase. By inhibiting this reductase, the 4-amino analogue disrupts the redox cycling of tetrahydrobiopterin, thereby affecting nitric oxide production. This highlights how a synthetic pteridine analog can be used to probe the interplay between different enzymatic systems.

Furthermore, sepiapterin, another 7,8-dihydropteridin-4(3H)-one derivative, serves as a precursor for tetrahydrobiopterin (BH4). fda.gov Its administration can elevate BH4 levels, which is utilized in the treatment of certain metabolic disorders like phenylketonuria (PKU). fda.gov The study of sepiapterin's metabolism and its effect on phenylalanine levels provides valuable information on the regulation of amino acid metabolism and the function of BH4-dependent enzymes.

Table 2: Research Findings on Pteridine Analogs for Metabolic Network Exploration

Pteridine AnalogTarget Enzyme/PathwayObserved EffectMetabolic Insight Gained
4-Amino analogue of tetrahydrobiopterinDihydropteridine reductase, Nitric oxide synthaseInhibition of enzyme activity. nih.govRevealed the importance of tetrahydrobiopterin redox cycling for nitric oxide synthesis. nih.gov
SepiapterinTetrahydrobiopterin biosynthesisIncreases intracellular levels of tetrahydrobiopterin. fda.govDemonstrates a method to modulate the activity of BH4-dependent enzymes and study their role in amino acid metabolism. fda.gov

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